5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
Description
5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core. This structure combines a pyridine ring fused with an imidazole moiety, substituted at the 2-position with a phenyl group and at the 5-position with a methyl group. A 2023 European patent highlights its therapeutic relevance, citing its inclusion in pharmaceutical compositions for treating inflammatory diseases . The compound’s planar aromatic system and substituent arrangement likely enhance its binding affinity to kinase targets or inflammatory mediators, though specific mechanistic details remain proprietary.
Properties
CAS No. |
79899-05-1 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-8-7-10(17)11-13(14-8)16-12(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
UVNVNXQEKJOTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core. Subsequent functionalization steps, such as methylation and phenylation, can be carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridin-2-one Derivatives
Example Compounds :
- 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
Key Differences :
- Core Structure : Replacement of the imidazole ring with a thiazole introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
- Chemical Reactivity : The acidic N3 proton allows salt formation (e.g., potassium salts), enabling nucleophilic alkylation for further derivatization .
Comparison Table :
Pyrazolo[1,5-a]pyrimidinone Derivatives
Example Compound :
- 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58)
Key Differences :
- Core Structure: Pyrazolo[1,5-a]pyrimidinone replaces the imidazo[4,5-b]pyridine system, featuring a pyrimidinone ring fused to pyrazole.
- Applications: While biological data for Compound 58 are unspecified, pyrazolopyrimidinones are often explored as kinase inhibitors due to their planar heteroaromatic systems.
Pyrazolone-Based Heterocycles
Example Compound :
- 4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
Key Differences :
- Core Structure : Pyrazolone derivatives lack fused bicyclic systems but share phenyl and methyl substituents.
- Thermal Stability: Studies on fragmentation patterns suggest higher thermal stability compared to imidazo[4,5-b]pyridinones, which may influence synthetic scalability .
Critical Analysis
- Structural-Activity Relationships : The imidazo[4,5-b]pyridin-7-one’s anti-inflammatory activity contrasts with the thiazolo derivatives’ anticancer focus , underscoring how heterocycle choice dictates therapeutic targeting.
- Substituent Impact : Phenyl groups enhance aromatic stacking in both imidazo and thiazolo systems, while methyl groups improve metabolic stability.
- Limitations : Data on the target compound’s pharmacokinetics and toxicity are absent in public literature, unlike the well-characterized thiazolo analogues .
Biological Activity
5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a bicyclic structure that contributes to its biological activity. The specific configuration of the methyl and phenyl groups influences its interaction with various biological targets.
1. Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of glioma cell lines, with varying degrees of effectiveness depending on their chemical structure and substitution patterns.
- Case Study : In a study evaluating growth-inhibitory activities against glioma cell lines, compounds with similar structures to this compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 35.7 µM to over 50 µM against different cell lines .
2. Receptor Interaction
The compound has been identified as a dual-action modulator at the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor gamma (PPARγ). This dual activity suggests potential applications in treating conditions such as hypertension and metabolic disorders.
- Mechanism : The binding affinity of the compound to these receptors facilitates downstream signaling pathways that can lead to beneficial metabolic effects .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.
- Receptor Binding Studies : Determining the affinity and selectivity towards specific receptors.
Table of Biological Activity
| Activity Type | Target/Effect | GI50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Glioma Cell Lines | >50 | |
| Receptor Modulation | Angiotensin II Type 1 Receptor | N/A | |
| PPARγ | N/A |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and metabolic disorders. The dual receptor modulation suggests a multifaceted approach to treatment strategies involving this compound.
Further research is warranted to fully elucidate the mechanisms underlying its effects and to explore its efficacy in clinical settings. The development of analogs with improved potency and selectivity could enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
